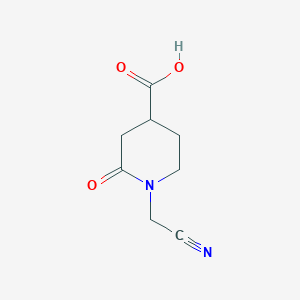
1-(Cyanomethyl)-2-oxopiperidine-4-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(氰甲基)-2-氧代哌啶-4-羧酸是一种属于哌啶衍生物类的化合物。该化合物以其在哌啶环上连接的氰甲基、氧代基和羧酸基为特征。
准备方法
合成路线和反应条件: 1-(氰甲基)-2-氧代哌啶-4-羧酸可以通过多种方法合成。一种常见的途径是哌啶衍生物的氰乙酰化。这个过程通常涉及在受控条件下使哌啶与氰乙酸或其衍生物反应。该反应可能在氢氧化钠或碳酸钾等碱的催化下进行,并在乙醇或甲醇等溶剂中于升高的温度下进行。
工业生产方法: 1-(氰甲基)-2-氧代哌啶-4-羧酸的工业生产可能涉及大规模氰乙酰化过程。这些过程针对高产率和纯度进行了优化,通常采用连续流动反应器和自动化系统来确保质量一致。试剂、催化剂和溶剂的选择对于实现高效生产至关重要。
化学反应分析
反应类型: 1-(氰甲基)-2-氧代哌啶-4-羧酸会发生多种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧代衍生物。
还原: 还原反应可以将氧代基转化为羟基。
取代: 氰甲基可以参与亲核取代反应,导致形成各种取代衍生物。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠或氢化锂铝等还原剂。
取代: 胺或硫醇等亲核试剂可用于取代反应,通常在钯或铜等催化剂的存在下进行。
主要产物:
氧化: 形成氧代衍生物。
还原: 形成羟基衍生物。
取代: 形成取代的哌啶衍生物。
科学研究应用
1-(氰甲基)-2-氧代哌啶-4-羧酸具有多种科学研究应用:
化学: 用作合成复杂有机分子和杂环的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性。
医药: 由于其独特的结构特征,被探索作为潜在的药物开发先导化合物。
工业: 用于生产特种化学品和材料。
作用机制
1-(氰甲基)-2-氧代哌啶-4-羧酸的作用机制涉及其与特定分子靶标的相互作用。该化合物可能通过抑制酶或与受体结合来发挥作用,导致生物途径的调节。对其分子靶标和途径的详细研究对于充分了解其影响至关重要。
类似化合物:
- 1-(氰甲基)-2-氧代哌啶-4-羧酰胺
- 1-(氰甲基)-2-氧代哌啶-4-羧酸酯
- 1-(氰甲基)-2-氧代哌啶-4-羧醛
比较: 1-(氰甲基)-2-氧代哌啶-4-羧酸由于存在羧酸基团而具有独特性,羧酸基团赋予了其特定的化学反应性和生物活性。与酰胺、酯和醛类似物相比,羧酸衍生物可能表现出不同的溶解度、稳定性和与生物靶标的相互作用。
本文详细介绍了 1-(氰甲基)-2-氧代哌啶-4-羧酸,涵盖了其制备方法、化学反应、科学研究应用、作用机制以及与类似化合物的比较。
相似化合物的比较
- 1-(Cyanomethyl)-2-oxopiperidine-4-carboxamide
- 1-(Cyanomethyl)-2-oxopiperidine-4-carboxylate
- 1-(Cyanomethyl)-2-oxopiperidine-4-carboxaldehyde
Comparison: 1-(Cyanomethyl)-2-oxopiperidine-4-carboxylic Acid is unique due to the presence of a carboxylic acid group, which imparts specific chemical reactivity and biological activity. Compared to its amide, ester, and aldehyde analogs, the carboxylic acid derivative may exhibit different solubility, stability, and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
生物活性
1-(Cyanomethyl)-2-oxopiperidine-4-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the available literature on its biological activity, including synthesis methods, pharmacological properties, and case studies.
Chemical Structure and Properties
This compound is characterized by a piperidine ring with a cyanomethyl group and a carboxylic acid functional group. Its chemical structure can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions. The most common methods include:
- Condensation Reactions : Utilizing piperidine derivatives and cyanoacetic acid.
- Cyclization : Formation of the piperidine ring through cyclization of intermediate compounds.
Pharmacological Properties
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines, possibly through the inhibition of specific kinases involved in tumor growth.
- Neuroprotective Effects : There is emerging evidence pointing towards neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Inhibitory effects on cancer cell lines | |
| Neuroprotection | Potential protective effects on neuronal cells | |
| Enzyme Inhibition | Inhibition of specific kinases |
Case Studies
- Anticancer Research : A study conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation in a dose-dependent manner. The mechanism was linked to the modulation of cell cycle regulators and apoptotic pathways, suggesting its potential as an anticancer agent.
- Neuroprotective Study : In vitro studies indicated that this compound could reduce oxidative stress in neuronal cells, leading to increased cell viability under toxic conditions. This suggests a possible application in neurodegenerative diseases like Alzheimer's or Parkinson's.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its activity may involve:
- Kinase Inhibition : Targeting specific kinases that play crucial roles in cancer progression.
- Cell Cycle Regulation : Modulating proteins involved in the cell cycle to induce apoptosis in cancer cells.
属性
分子式 |
C8H10N2O3 |
|---|---|
分子量 |
182.18 g/mol |
IUPAC 名称 |
1-(cyanomethyl)-2-oxopiperidine-4-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c9-2-4-10-3-1-6(8(12)13)5-7(10)11/h6H,1,3-5H2,(H,12,13) |
InChI 键 |
YLNOOHSGOLFOGS-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(=O)CC1C(=O)O)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















